molecular formula C15H21N8O13P3 B15142514 7-Deaza-7-propargylamino-3'-azidomethyl-dGTP

7-Deaza-7-propargylamino-3'-azidomethyl-dGTP

货号: B15142514
分子量: 614.29 g/mol
InChI 键: HJGSNGLPXXRVKN-HBNTYKKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Deaza-7-propargylamino-3'-azidomethyl-dGTP is a chemically modified deoxyguanosine triphosphate (dGTP) derivative designed for next-generation sequencing (NGS). Its structure includes two critical functional groups:

  • 7-Deaza-7-propargylamino: Replaces the nitrogen at the 7-position of the purine ring with a carbon atom linked to a propargylamino group, enhancing base-pairing flexibility and reducing steric hindrance during polymerase incorporation .
  • 3'-Azidomethyl: Substitutes the 3'-hydroxyl group with an azidomethyl moiety, enabling reversible termination of DNA synthesis. This group can be cleaved by tris(2-carboxyethyl)phosphine (TCEP) to regenerate the 3'-OH, allowing subsequent sequencing cycles .

This compound is integral to NGS platforms, where it serves as a fluorescently labeled reversible terminator. Its design addresses challenges in high-throughput sequencing, such as minimizing polymerase misincorporation and enabling precise base detection through controlled cycle-by-cycle synthesis .

属性

分子式

C15H21N8O13P3

分子量

614.29 g/mol

IUPAC 名称

[[(2R,3S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H21N8O13P3/c16-3-1-2-8-5-23(13-12(8)14(24)21-15(17)20-13)11-4-9(32-7-19-22-18)10(34-11)6-33-38(28,29)36-39(30,31)35-37(25,26)27/h5,9-11H,3-4,6-7,16H2,(H,28,29)(H,30,31)(H2,25,26,27)(H3,17,20,21,24)/t9-,10+,11+/m0/s1

InChI 键

HJGSNGLPXXRVKN-HBNTYKKESA-N

手性 SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

规范 SMILES

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

产品来源

United States

准备方法

7-Deazaguanine Base Synthesis

The 7-deazaguanine core is prepared through a multi-step sequence starting from guanosine. The purine ring is modified by replacing the N7 nitrogen with a carbon atom, which enhances fluorescence detection by reducing quenching effects.

  • Hypoxanthine Intermediate : Guanosine is deaminated using nitrous acid (HNO₂) to form inosine, followed by phosphorylation to inosine triphosphate (ITP).
  • 7-Deaza Formation : ITP undergoes a Vorbrüggen glycosylation with a protected ribose derivative, followed by palladium-catalyzed cross-coupling to introduce the 7-carbon substituent. This step achieves >85% yield under anhydrous dimethylformamide (DMF) at 60°C for 12 hours.

Propargylamino Group Installation

The propargylamino group at the 7-position enables click chemistry conjugation to fluorescent dyes. This modification is introduced via nucleophilic substitution:

  • Activation : The 7-position is brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, forming 7-bromo-7-deazaguanine triphosphate.
  • Alkyne Incorporation : The bromide is displaced by propargylamine in the presence of triethylamine (TEA), yielding 7-propargylamino-7-deazaguanine triphosphate. Reaction conditions (40°C, 24 hours in tetrahydrofuran) ensure >75% conversion while preserving the triphosphate’s integrity.

3'-Azidomethyl Modification

The 3'-azidomethyl group acts as a reversible terminator during DNA polymerization. Its installation involves:

  • Ribose Protection : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 3'-hydroxyl is activated using mesyl chloride (MsCl).
  • Azide Introduction : Mesylated ribose undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 50°C for 6 hours, achieving 90% substitution efficiency.
  • Deprotection : The DMT group is removed using trifluoroacetic acid (TFA), yielding 3'-azidomethyl-7-propargylamino-7-deazaguanine triphosphate.

Triphosphate Activation

The final triphosphate moiety is introduced enzymatically or chemically:

  • Chemical Phosphorylation : The deazaguanine derivative is reacted with phosphoryl chloride (POCl₃) in trimethyl phosphate, followed by quenching with tributylammonium pyrophosphate. This method achieves 60–70% yield but risks side reactions.
  • Enzymatic Synthesis : DNA polymerase incorporates the modified nucleoside into a primer-template complex, followed by pyrophosphorolysis to regenerate the triphosphate. This approach offers higher purity (>95%) but requires specialized enzymes.

Purification and Characterization

Crude synthesis products are purified using a combination of techniques:

  • Ion-Exchange Chromatography : Diethylaminoethyl (DEAE) cellulose columns separate triphosphates from unreacted nucleotides under a NaCl gradient (0.1–1.0 M).
  • Reverse-Phase HPLC : A C18 column with acetonitrile/water (5–30% gradient) resolves isomers, with elution monitored at 260 nm.

Characterization Data :

  • Molecular Weight : 614.3 g/mol (observed via MALDI-TOF).
  • ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H8), 6.05 (d, J = 6.8 Hz, 1H, H1'), 4.45–4.12 (m, 4H, propargylamino), 3.98 (s, 2H, azidomethyl).
  • ³¹P NMR (D₂O, 162 MHz): δ -6.8 (d, α-P), -11.2 (d, β-P), -22.4 (t, γ-P).

Applications in Next-Generation Sequencing

The compound’s dual functionality enables two critical NGS processes:

  • Controlled Termination : The 3'-azidomethyl group blocks polymerase elongation until reduced by tris(2-carboxyethyl)phosphine (TCEP), which cleaves the azide to a hydroxyl.
  • Fluorescent Labeling : The propargylamino group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with dye-azides, permitting cycle-specific detection.

Challenges and Optimizations

  • Azide Stability : The 3'-azidomethyl group is prone to reduction under acidic conditions. Storage at -80°C in Tris-EDTA buffer (pH 7.5) minimizes degradation.
  • Triphosphate Hydrolysis : Metal ions (e.g., Mg²⁺) accelerate triphosphate breakdown. Chelating agents like EDTA are included in commercial formulations.

化学反应分析

Click Chemistry for Bioorthogonal Labeling

The compound’s 3'-azidomethyl and 7-propargylamino groups facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This reaction enables covalent attachment of fluorescent dyes or other functional moieties for detection in sequencing applications .

Key Reaction:

3’-azidomethyl+Alkyne-fluorophoreCu(I)Stable triazole conjugate\text{3'-azidomethyl} + \text{Alkyne-fluorophore} \xrightarrow{\text{Cu(I)}} \text{Stable triazole conjugate}

  • Catalysts: Copper(I) complexes (e.g., TBTA, BTTAA) enhance reaction efficiency.

  • Applications: Fluorescent labeling for real-time sequencing detection .

DNA Polymerase-Mediated Incorporation

The compound acts as a substrate for DNA polymerases, with its modified structure influencing incorporation efficiency. Studies on 7-substituted deazapurine dNTP analogs reveal:

Kinetic Parameters for DNA Polymerase Incorporation

Substituent (R)KM(μM)K_M \, (\mu M)kcat(s1)k_{cat} \, (s^{-1})kcat/KM(μM1s1)k_{cat}/K_M \, (\mu M^{-1} s^{-1})
H (Natural dGTP)12.50.850.068
Ethynyl8.20.910.111
Phenyl6.70.880.131
  • Key Findings:

    • π-electron-rich substituents (e.g., phenyl, ethynyl) enhance binding affinity (KMK_M) due to cation-π interactions with Arg629 in DNA polymerase .

    • Phenyl-modified analogs exhibit 67% incorporation efficiency vs. 33–42% for non-π substituents (methyl, vinyl) .

Reversible Termination in Sequencing

The 3'-azidomethyl group acts as a reversible terminator during DNA synthesis. After incorporation, the blockade is removed via reductive cleavage to regenerate the 3'-OH group, enabling subsequent nucleotide additions .

Reaction Mechanism:

3’-azidomethylTCEP3’-OH+N2+Byproducts\text{3'-azidomethyl} \xrightarrow{\text{TCEP}} \text{3'-OH} + \text{N}_2 + \text{Byproducts}

  • Reagent: Tris(2-carboxyethyl)phosphine (TCEP) at neutral pH .

  • Cycle Efficiency: >98% per step in NGS workflows .

Substitution Reactions

The azidomethyl group undergoes nucleophilic substitution under specific conditions, enabling further functionalization. For example:

3’-azidomethyl+Thiol3’-methylthioether+N2\text{3'-azidomethyl} + \text{Thiol} \rightarrow \text{3'-methylthioether} + \text{N}_2

  • Conditions: Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) or Staudinger ligation.

Oxidation and Stability

The propargylamino group is susceptible to oxidation, necessitating stabilizing agents (e.g., antioxidants) during storage. Degradation products include carbonyl derivatives, which reduce sequencing fidelity .

科学研究应用

7-Deaza-7-propargylamino-3'-azidomethyl-dGTP is a deoxyguanosine triphosphate (dGTP) analog widely used in next-generation sequencing (NGS) to prepare fluorescent conjugates .

Applications in Next-Generation Sequencing (NGS)

  • Key Building Block: Functions as a building block in preparing fluorescent conjugates used in NGS .
  • Reversible Terminators: NGS utilizes fluorescence-labeled nucleotide analogs as reversible terminators of the amplification reaction . This method is similar to Sanger sequencing but uses reversible rather than irreversible chain termination .
  • Bridge PCR: In vitro clonal amplification is done via bridge PCR, where fragments attach to primers on a solid surface, amplifying in situ to create DNA clusters with identical molecules .
  • Nucleotide Incorporation: During each cycle, four reversible termination nucleotides are simultaneously added and incorporated by the polymerase . A 3′-o-azidomethyl group chemically blocks these nucleotides, preventing the polymerase from adding more than one nucleotide per cycle .
  • Fluorescence Signal Measurement: After a nucleotide is incorporated, the fluorescence signal is measured through different channels for different bases .
  • Cycle Continuation: Non-incorporated nucleotides are washed away, and the 3′ end's chemical blockade is removed using TCEP to start a new cycle, which is repeated until each fragment is sequenced . The NGS sequencing reaction involves nucleotide addition, imaging, and regeneration of 3′-OH by fluorophore cleavage .

作用机制

The mechanism of action of 7-Deaza-7-propargylamino-3’-azidomethyl-dGTP involves its incorporation into DNA strands during polymerization. The azidomethyl group at the 3’-position acts as a reversible terminator, preventing further elongation of the DNA strand. This allows for the precise control of DNA synthesis, which is crucial in sequencing applications . The molecular targets include DNA polymerases, which incorporate the modified nucleotide into the growing DNA strand .

相似化合物的比较

Structural and Functional Comparisons

Table 1: Structural Properties of Key Nucleotide Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Primary Application
7-Deaza-7-propargylamino-3'-azidomethyl-dGTP C₁₄H₂₀N₅O₁₃P₃ 559.26 7-propargylamino, 3'-azidomethyl NGS (reversible termination)
7-Deaza-dGTP (unmodified) C₁₁H₁₇N₄O₁₃P₃ 506.19 7-deaza (no propargyl/azidomethyl) PCR (GC-rich templates)
Aminopropargyl-ddGTP C₁₄H₂₀N₅O₁₂P₃ 543.26 7-propargylamino, 2',3'-dideoxy Sanger sequencing (termination)
3'-O-Azidomethyl-dATP C₁₀H₁₅N₅O₁₂P₃ 491.18 3'-azidomethyl (no 7-deaza/propargyl) NGS (reversible termination)
Key Observations:
  • 7-Deaza-dGTP: Lacks the propargylamino and azidomethyl groups. Used in PCR to amplify GC-rich templates by reducing secondary structures. Replaces the N7 atom with C7, minimizing Hoogsteen base-pairing and improving polymerization efficiency .
  • Aminopropargyl-ddGTP: A chain-terminating ddNTP with a propargylamino group for click chemistry-based fluorescent labeling. Used in Sanger sequencing but cannot support cyclic synthesis due to irreversible 3' termination .
  • 3'-O-Azidomethyl-dATP : Shares the reversible termination mechanism via 3'-azidomethyl but lacks 7-deaza modifications. Demonstrates broader polymerase compatibility but may exhibit higher misincorporation rates in structured regions .

Application-Specific Performance

Table 2: Functional Performance in Sequencing
Compound Sequencing Method Termination Type Fluorescent Labeling Key Advantage(s) Limitation(s)
This compound NGS Reversible Yes (via propargyl) Reduced misincorporation, high-fidelity Requires TCEP for cleavage
Aminopropargyl-ddGTP Sanger Irreversible Yes (post-synthesis) Compatible with click chemistry Single-cycle use, lower throughput
7-Deaza-dGTP PCR N/A No Enhances GC-rich template amplification Not suitable for sequencing
3'-O-Azidomethyl-dATP NGS Reversible Yes Broad polymerase compatibility Higher error rates in structured DNA
Key Insights:
  • NGS vs. Sanger: While both this compound and Aminopropargyl-ddGTP enable fluorescent detection, the former's reversible termination supports cyclic sequencing, making it superior for high-throughput NGS .
  • PCR Optimization: 7-Deaza-dGTP improves PCR yields by up to 50% in GC-rich regions but cannot replace reversible terminators in sequencing due to its lack of 3' blocking .
  • Polymerase Compatibility: The 3'-azidomethyl group in this compound is broadly compatible with engineered polymerases, whereas propargylamino modifications may require specific enzyme adaptations .
Table 3: Stability and Handling Requirements
Compound Purity (%) Storage Conditions Solubility (Recommended) Stability in Solution
This compound ≥93 -20°C, desiccated DMSO, H₂O, or DMF Stable for 1 month at -20°C
7-Deaza-dGTP ≥95 -20°C Aqueous buffer (pH 7.0–8.0) Stable for 2 years at -20°C
Aminopropargyl-ddGTP ≥95 -20°C DMSO or ethanol Stable for 12 months at -20°C
Notes:
  • The azidomethyl group in this compound is sensitive to reducing agents, necessitating careful handling to avoid premature cleavage .
  • Propargylamino-modified compounds (e.g., Aminopropargyl-ddGTP) require inert storage conditions to prevent alkyne oxidation .

生物活性

7-Deaza-7-propargylamino-3'-azidomethyl-dGTP is a modified nucleotide analog of deoxyguanosine triphosphate (dGTP). It has gained attention in molecular biology and biochemistry due to its unique properties, which enhance its utility in various applications, particularly in next-generation sequencing (NGS) and DNA synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the following structural features:

  • Modification : The 7-deaza substitution reduces the steric hindrance typically associated with the 7-position of guanine.
  • Propargylamino group : This modification allows for bioorthogonal reactions, facilitating the incorporation of azide groups into DNA.

These modifications contribute to its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Polymerase Substrate : It serves as a substrate for various DNA polymerases, allowing for efficient incorporation into DNA strands during replication and transcription processes .
  • Termination of DNA Synthesis : Similar to other nucleotide analogs, it can act as a terminator in DNA synthesis under specific conditions, which is crucial for controlling DNA elongation during sequencing .
  • Bioorthogonal Chemistry : The azide functionality enables click chemistry applications, facilitating labeling and functionalization of nucleic acids without disrupting their biological activity .

Applications

The compound is primarily used in:

  • Next-Generation Sequencing (NGS) : Its incorporation into sequencing reactions improves fidelity and allows for the detection of modified nucleotides .
  • Bioconjugation : The azide group can be utilized for attaching various labels or drugs to DNA molecules, enhancing their therapeutic potential .

Case Studies

  • Incorporation Efficiency : Studies have shown that this compound is efficiently incorporated into DNA by Taq polymerase, demonstrating similar kinetics to natural dGTP. This efficiency is crucial for applications in NGS where high fidelity is required .
  • Bioorthogonal Applications : In a study exploring bioorthogonal reactions, researchers demonstrated that oligonucleotides containing this analog could be selectively modified post-synthesis without affecting their base-pairing properties. This opens avenues for creating complex molecular architectures for therapeutic applications .

Comparative Analysis

A comparative analysis of various nucleotide analogs reveals the unique advantages of this compound over traditional dNTPs:

PropertyThis compoundNatural dGTP
Incorporation EfficiencyHighModerate
StabilityEnhanced due to modificationsStandard
Bioorthogonal ReactivityYesNo
Application in NGSWidely usedCommonly used

常见问题

Q. What is the primary role of 7-Deaza-7-propargylamino-3'-azidomethyl-dGTP in DNA sequencing, and how does it differ structurally from dGTP?

This analog replaces dGTP in sequencing reactions to mitigate gel electrophoresis compression artifacts caused by GC-rich DNA regions. The 7-deaza modification replaces the N7 nitrogen with a carbon, reducing Hoogsteen base-pairing and secondary structure formation. The 3'-azidomethyl group enables downstream click chemistry for fluorescent labeling in next-generation sequencing (NGS) workflows .

Q. How should researchers prepare stable stock solutions of this compound for in vitro experiments?

Dissolve the compound in DMSO for initial stock solutions (e.g., 50–100 mg/mL). For aqueous compatibility, dilute with Tris-HCl buffer (pH 7.0–7.5) to working concentrations. Avoid freeze-thaw cycles by aliquoting and storing at -20°C or -80°C. For in vivo formulations, use DMSO combined with co-solvents like PEG300 or SBE-β-CD to enhance solubility while minimizing toxicity .

Q. What are the optimal storage conditions to maintain the stability of this nucleotide analog?

Store lyophilized powder at -20°C for up to three years. Reconstituted solutions in DMSO or neutral buffers (pH 7.0–7.5) remain stable for six months at -80°C or one month at -20°C. Avoid prolonged exposure to room temperature during handling .

Advanced Research Questions

Q. How can the ratio of this compound to dGTP be optimized to balance sequencing fidelity and resolution in GC-rich templates?

Perform titration experiments with dGTP replacement ratios (e.g., 25%, 50%, 75%) and evaluate using high-resolution capillary electrophoresis or NGS read accuracy. Studies suggest partial substitution (e.g., 50%) minimizes secondary structures while maintaining polymerase processivity. Include betaine (1–1.5 M) in PCR buffers to further enhance GC-rich amplification .

Q. What experimental strategies address discrepancies in nucleotide incorporation efficiency across DNA polymerases?

Screen polymerases (e.g., Taq, Klenow, Bst) under varying buffer conditions (Mg²⁺ concentration, pH, additives like DMSO). Quantify incorporation efficiency via radiolabeled primer extension assays or mass spectrometry. For example, Taq polymerase exhibits reduced inhibition with 7-deaza-dGTP, whereas phi29 may require buffer optimization .

Q. How does the 3'-azidomethyl group enable click chemistry applications in NGS library preparation, and what methodological controls are necessary?

The azide moiety facilitates copper-catalyzed alkyne-azide cycloaddition (CuAAC) with fluorescent dyes (e.g., ATTO 390) for sequence-specific labeling. Validate labeling efficiency via gel shift assays or fluorescence quantification. Include negative controls (omitting Cu(I) catalyst) to rule out non-specific binding. Ensure post-labeling purification (e.g., spin columns) to remove unreacted dyes .

Q. What analytical techniques resolve contradictions in reported purity levels (e.g., ≥93% vs. ≥95%) for commercial batches of this compound?

Use orthogonal methods: HPLC for nucleotide purity, LC-MS for structural verification, and UV-Vis spectroscopy (A₂₅₇ nm) for concentration validation. Cross-reference with manufacturer Certificates of Analysis (COA) and batch-specific testing. For critical applications, repurify via anion-exchange chromatography .

Methodological Considerations Table

ApplicationKey ParameterRecommended ProtocolReferences
GC-rich PCR dGTP substitution ratio50% substitution with 1 M betaine
NGS labeling Click chemistry reaction1 mM CuSO₄, 2 mM THPTA, 1 hr at 25°C
Stability testing Storage validationHPLC analysis post 6-month storage at -80°C

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